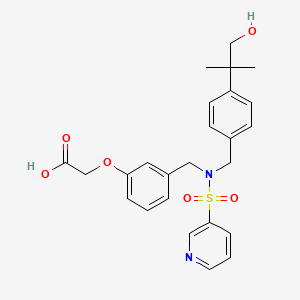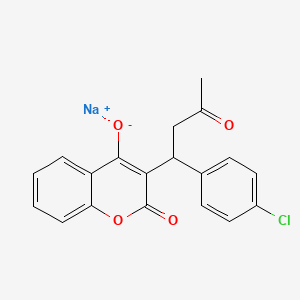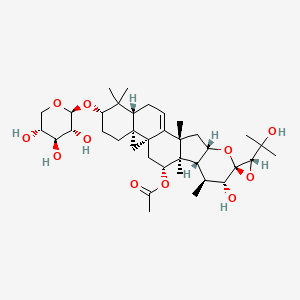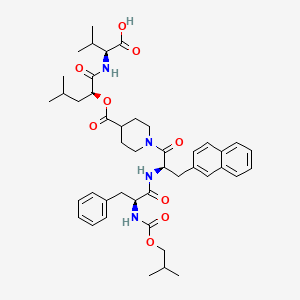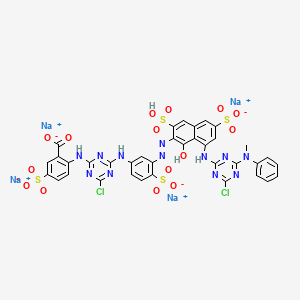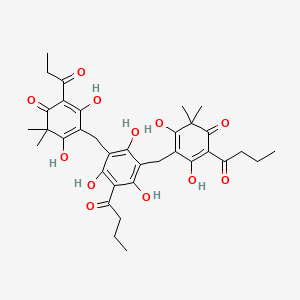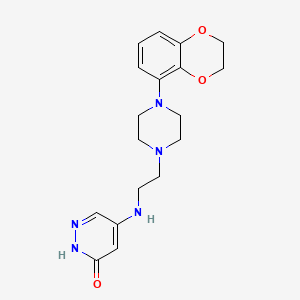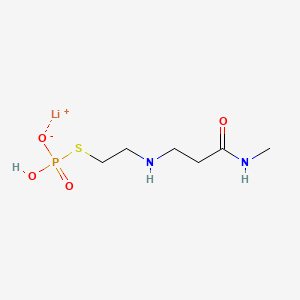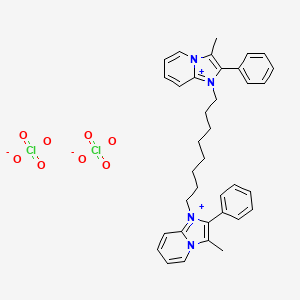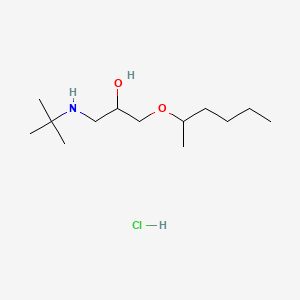
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride is a chemical compound with a complex structure. It is used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable substance in research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity raw materials and precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions might involve the use of reducing agents under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is employed in the study of biochemical pathways and as a tool for probing cellular functions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of specialty chemicals and as an additive in various products.
作用機序
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets and pathways involved are often studied using advanced techniques such as molecular docking and computational modeling.
類似化合物との比較
Similar Compounds:
- 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl]
Uniqueness: Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride exhibits unique properties such as higher stability and reactivity. These characteristics make it more suitable for specific applications in research and industry. Its unique structure also allows for more diverse chemical modifications, enhancing its versatility as a chemical reagent.
特性
CAS番号 |
80762-91-0 |
|---|---|
分子式 |
C13H30ClNO2 |
分子量 |
267.83 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-hexan-2-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO2.ClH/c1-6-7-8-11(2)16-10-12(15)9-14-13(3,4)5;/h11-12,14-15H,6-10H2,1-5H3;1H |
InChIキー |
KIIPNQLSFZLHAC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)OCC(CNC(C)(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



